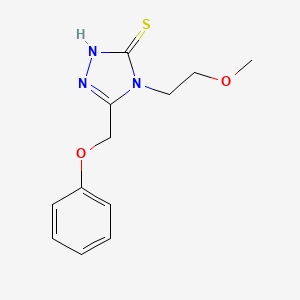
4-(2-Methoxyethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Metoxi-etil)-5-(fenoximetil)-4H-1,2,4-triazol-3-tiol es un compuesto sintético que pertenece a la clase de los derivados del triazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol sustituido con grupos metoxi-etil y fenoximetil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2-Metoxi-etil)-5-(fenoximetil)-4H-1,2,4-triazol-3-tiol generalmente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común implica la reacción de 2-metoxi-etil hidrazina con isotiocianato de fenoximetil, seguido de ciclización en presencia de una base como el hidróxido de sodio. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol a temperaturas elevadas para facilitar la formación del anillo de triazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. El uso de catalizadores y técnicas avanzadas de purificación como la recristalización y la cromatografía también pueden emplearse para mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-Metoxi-etil)-5-(fenoximetil)-4H-1,2,4-triazol-3-tiol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo tiol puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El anillo de triazol puede reducirse en condiciones específicas para producir aminas correspondientes.
Sustitución: Los grupos metoxi-etil y fenoximetil pueden sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se suelen utilizar agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o haluros en presencia de una base o catalizador.
Principales Productos Formados
Oxidación: Disulfuros, ácidos sulfónicos.
Reducción: Aminas.
Sustitución: Diversos derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Se ha explorado su potencial como agente anticancerígeno debido a su capacidad de inhibir enzimas y vías específicas implicadas en la proliferación celular.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Metoxi-etil)-5-(fenoximetil)-4H-1,2,4-triazol-3-tiol involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El anillo de triazol puede unirse a los sitios activos de las enzimas, inhibiendo su actividad e interrumpiendo las vías bioquímicas esenciales. Este compuesto también puede interactuar con las membranas celulares, alterando su permeabilidad y afectando los procesos de señalización celular.
Comparación Con Compuestos Similares
Compuestos Similares
4-(2-Metoxi-etil)fenol: Conocido por sus propiedades antihipertensivas.
2-Metoxifenol (guaiacol): Se utiliza como precursor en la síntesis de varios productos farmacéuticos.
3-Metoxifenol: Se utiliza en la producción de fragancias y agentes aromatizantes.
Singularidad
4-(2-Metoxi-etil)-5-(fenoximetil)-4H-1,2,4-triazol-3-tiol destaca por su combinación única de grupos funcionales y la presencia del anillo de triazol, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H15N3O2S |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
4-(2-methoxyethyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3O2S/c1-16-8-7-15-11(13-14-12(15)18)9-17-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,18) |
Clave InChI |
VNLNSARONANBEO-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=NNC1=S)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


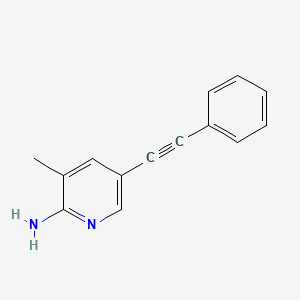
![(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)
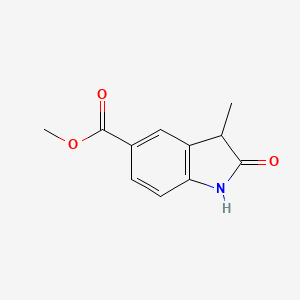
![tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate](/img/structure/B11762603.png)

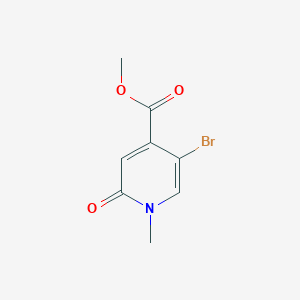
![2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B11762619.png)
![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)
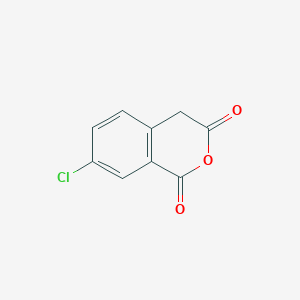
![[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11762638.png)
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine](/img/structure/B11762639.png)
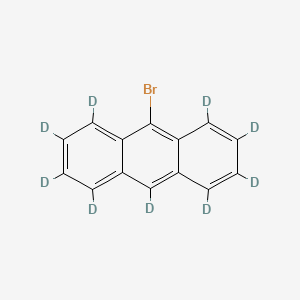
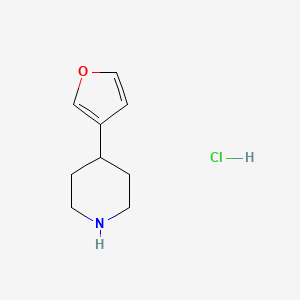
![3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B11762662.png)
